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Compound of Interest

\

Compound Name: 2-(3-nitrophenyl)butanoic acid
CAS No.: 21762-22-1
Cat. No.: B3325656

Get Quote

Compound ldentity

IUPAC Name: 2-(3-Nitrophenyl)butanoic acid[1][2]
CAS Number: 21762-22-1[1][2][3]

Synonyms:ngcontent-ng-c3932382896=""_nghost-ng-c102404335="" class="inline ng-star-
inserted">

-Ethyl-3-nitrobenzeneacetic acid; 3-Nitrophenylacetic acid
-ethyl derivative.[1]

Molecular Formula: Cngcontent-ng-c3932382896=""_nghost-ng-c102404335=""
class="inline ng-star-inserted">

H
NO

[1]141[5]
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e Molecular Weight: 209.20 g/mol [1][2]

R&D Significance 2-(3-Nitrophenyl)butanoic acid is a high-value building block in medicinal
chemistry, distinct from its para-substituted isomer (an intermediate for the antiplatelet drug
Indobufen).[1][2] Its meta-nitro substitution pattern offers unique geometry for Structure-Activity
Relationship (SAR) profiling, particularly in the development of:

» Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogs: As a structural homolog to "profen”
drugs (arylpropionic acids), it serves as a probe for cyclooxygenase (COX) binding pockets
where a larger alkyl chain (butyric vs. propionic) and electron-withdrawing nitro group are
required.[1][2]

e Chiral Resolution Standards: Possessing a stereocenter at the ngcontent-ng-
€3932382896=""_nghost-ng-c102404335="" class="inline ng-star-inserted">

-position, this compound is frequently used to validate chiral stationary phases (CSPs) or to
test lipase-catalyzed kinetic resolutions.[1]

o Privileged Scaffolds: The nitro group is a "masked" amine.[1][2] Reduction yields 2-(3-
aminophenyl)butanoic acid, a precursor for synthesizing dihydroquinolinones, indoles, and
bioactive amides.[1][2]

Part 2: Critical R&D Protocols
Protocol A: Chemoselective Reduction to 2-(3-
Aminophenyl)butanoic Acid

Context: The transformation of the nitro group to an aniline derivative is the primary entry point
for library synthesis.[1] While catalytic hydrogenation is standard, this protocol uses a Transfer
Hydrogenation method (Formate/Pd-C) which is often more controllable in small-scale R&D

settings and avoids the safety hazards of high-pressure Hngcontent-ng-c3932382896=
_nghost-ng-c102404335="" class="inline ng-star-inserted">

gas cylinders.[1]

Reagents:

e Substrate: 2-(3-Nitrophenyl)butanoic acid (1.0 equiv)[1][2]
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e Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)[1][2]
e Hydrogen Donor: Ammonium Formate (5.0 equiv)[1][2]

e Solvent: Methanol (anhydrous)[1][2]

Step-by-Step Methodology:

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.78
mmol) of 2-(3-nitrophenyl)butanoic acid in 20 mL of methanol. Sparge with nitrogen for 5
minutes to remove dissolved oxygen.[1]

Catalyst Addition:Caution: Pd/C can ignite methanol vapors.[1][2] Under a gentle nitrogen
stream, carefully add 100 mg of 10% Pd/C.[1]

Initiation: Add ammonium formate (1.5 g, ~24 mmol) in a single portion. The reaction is
endothermic; mild heating to 40°C may be required to initiate evolution of H

(observed as effervescence).[1]

Reaction: Stir at ambient temperature (or 40°C) for 2—4 hours. Monitor by TLC (System: 5%
MeOH in DCM). The starting material (Rf ~0.[1][2]4) should disappear, replaced by the
amine (Rf ~0.2, stains purple with Ninhydrin).[1][2]

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the
pad with methanol (2 x 10 mL).[1][2]

Isolation: Concentrate the filtrate under reduced pressure. The residue typically contains
ammonium salts.[1] Redissolve in water (15 mL) and adjust pH to ~4.5 (isoelectric point
vicinity) to precipitate the amino acid zwitterion, or extract with Ethyl Acetate if the free acid
form is preferred.

Validation:
 Yield: Expect 85-95%.

o Purity Check: HPLC (254 nm). The product peak will elute earlier than the nitro-starting
material due to increased polarity.[1]
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Protocol B: Enantiomeric Resolution via Diastereomeric
Salt Formation

Context: Reagent grade material is typically racemic.[1] For biological assays, the (S)- and (R)-
enantiomers often exhibit vastly different potencies.[1][2] This protocol describes the classical
resolution using a chiral amine.[1][2]

Reagents:
o Racemic Acid: 2-(3-Nitrophenyl)butanoic acid[1][2]

e Resolving Agent: (S)-(-)-ngcontent-ng-c3932382896=""_nghost-ng-c102404335=""
class="inline ng-star-inserted">

-Phenylethylamine (or (R)-(+)-isomer)[1]
» Solvent: Ethanol/Water (95:5)[1][2]

Methodology:

» Salt Formation: Dissolve 10 mmol of the racemic acid in 15 mL of hot Ethanol (95%). Slowly
add 5 mmol (0.5 equiv) of (S)-(-)-

-Phenylethylamine.[1]

o Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C
overnight. The less soluble diastereomeric salt (e.g., (S)-Acid/(S)-Amine) will crystallize.[1][2]

« Filtration: Collect the crystals by vacuum filtration. Wash with cold ethanol.[1]

o Liberation of Enantiomer: Suspend the salt in dilute HCI (1 M) and extract with Ethyl Acetate.
The chiral amine stays in the aqueous layer (as the hydrochloride salt), while the enriched
(S)-2-(3-nitrophenyl)butanoic acid enters the organic layer.[1][2]

» Recrystallization: Repeat steps 1-4 on the enriched material until constant optical rotation is
achieved.

Part 3: Visualization of Workflows
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Figure 1: Synthetic Utility Pathway

This diagram illustrates the divergence from the parent nitro-acid to downstream
pharmaceutical scaffolds.[1][2]
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Chiral Resolution
(S)- & (R)-lsomers

Click to download full resolution via product page

Caption: Functionalization pathways transforming the nitro-acid core into diverse bioactive
scaffolds.[1][2]

Figure 2: Chiral HPLC Method Development Strategy

A logical flow for establishing enantiomeric purity analysis.
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Caption: Decision tree for optimizing chiral HPLC separation of the enantiomers.
Part 4: Analytical Quality Control
1. HPLC Purity Analysis (Reverse Phase)

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 pm.[1][2]
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Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).[1][2]

Expected Retention: The compound is moderately lipophilic (logP ~2.1).[1][2] Expect elution
around 7-9 minutes depending on flow rate.[1]

. NMR Interpretation (

H NMR, 400 MHz, DMSO-d

)

12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).[1] Broad singlet, D

O exchangeable.

8.0-8.2 ppm (m, 2H): Aromatic protons ortho to the nitro group (highly deshielded).[1]
7.6—7.8 ppm (m, 2H): Remaining aromatic protons (meta/para to nitro).[1]

ngcontent-ng-c3932382896=""_nghost-ng-c102404335="" class="inline ng-star-inserted">

3.6 ppm (t, 1H): Chiral proton at C2 (

-proton).[1]

1.9-2.1 ppm (m, 2H): Methylene group (-CH

-CH

)[1]

ngcontent-ng-c3932382896=""_nghost-ng-c102404335="" class="inline ng-star-inserted">
0.9 ppm (t, 3H): Terminal methyl group (-CH

-CH
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Part 1: Chemical Profile & Strategic Significance[1][2]].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3325656/docs#part-1-chemical-profile-strategic-
significance-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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